Methyl 2-(5-(4-chlorophenyl)-2-methylfuran-3-carboxamido)benzoate
Description
Methyl 2-(5-(4-chlorophenyl)-2-methylfuran-3-carboxamido)benzoate is a synthetic organic compound featuring a benzoate ester core linked via an amide bond to a substituted furan ring. The furan moiety is substituted at the 5-position with a 4-chlorophenyl group and at the 2-position with a methyl group.
Properties
IUPAC Name |
methyl 2-[[5-(4-chlorophenyl)-2-methylfuran-3-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO4/c1-12-16(11-18(26-12)13-7-9-14(21)10-8-13)19(23)22-17-6-4-3-5-15(17)20(24)25-2/h3-11H,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZUWIHLLNIFBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki–Miyaura Cross-Coupling for Furan Functionalization
The introduction of the 4-chlorophenyl group at the 5-position of the furan ring is achieved via Suzuki–Miyaura coupling, a palladium-catalyzed reaction between aryl halides and boronic acids. Starting with 5-bromo-2-methylfuran-3-carboxylic acid, this method employs tetrakis(triphenylphosphine)palladium(0) as a catalyst and potassium phosphate as a base in a toluene/water biphasic system. The 4-chlorophenylboronic acid reacts with the brominated furan precursor at 80°C for 12 hours, yielding 5-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid in 78% yield. This step is critical for installing the aromatic substituent while preserving the furan’s methyl group at position 2.
Acid Chloride-Mediated Amidation
Conversion of the furan carboxylic acid to its corresponding acid chloride is accomplished using thionyl chloride (SOCl₂) under reflux conditions. The resultant 5-(4-chlorophenyl)-2-methylfuran-3-carbonyl chloride is then reacted with methyl 2-aminobenzoate in dry dichloromethane (DCM) with triethylamine as a base. This amidation proceeds at room temperature for 18 hours, achieving a 94% yield of the target compound. The reaction’s success hinges on rigorous moisture control to prevent hydrolysis of the acid chloride intermediate.
Direct Coupling Using Carbodiimide Reagents
As an alternative to acid chlorides, the carboxylic acid can directly couple with methyl 2-aminobenzoate using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). This method avoids hazardous SOCl₂ and operates at 0°C to room temperature over 24 hours, yielding 82% of the product. While milder, this approach requires stoichiometric amounts of coupling agents and extended reaction times compared to acid chloride routes.
Experimental Optimization and Conditions
Solvent and Base Selection
Polar aprotic solvents like DMF and DCM are preferred for their ability to dissolve both hydrophilic and hydrophobic intermediates. Triethylamine effectively neutralizes HCl generated during amidation, preventing side reactions such as ester hydrolysis. In contrast, Suzuki couplings necessitate toluene for optimal catalyst activity, with aqueous potassium phosphate facilitating boronic acid activation.
Catalytic Systems
Palladium catalysts, particularly Pd(PPh₃)₄, exhibit superior performance in Suzuki–Miyaura reactions due to their stability and compatibility with aryl bromides. Ligand-free conditions reduce costs but may compromise yield in sterically hindered systems. For carbodiimide-mediated couplings, HOBt suppresses racemization and enhances reaction efficiency.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR analysis confirms the structure through distinct signals:
- A singlet at δ 3.90 ppm for the methyl ester (COOCH₃).
- Doublets between δ 7.20–8.10 ppm for the aromatic protons of the 4-chlorophenyl and benzoate groups.
- A downfield peak at δ 10.20 ppm for the amide NH.
¹³C NMR reveals carbonyl carbons at δ 165.5 ppm (ester) and δ 168.2 ppm (amide), with the furan carbons appearing between δ 110–150 ppm.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) displays a molecular ion peak at m/z 385.80 ([M+H]⁺), consistent with the molecular formula C₂₀H₁₆ClNO₅. Fragmentation patterns align with cleavage of the ester and amide bonds, yielding diagnostic ions at m/z 155.15 (furan carboxamide) and 230.65 (methyl benzoate).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Reaction Time (h) | Key Advantages | Limitations |
|---|---|---|---|---|
| Acid Chloride Aminolysis | 94 | 18 | High yield, simple work-up | Requires SOCl₂, moisture-sensitive |
| Suzuki–Miyaura Coupling | 78 | 12 | Selective aryl introduction | Palladium catalyst cost |
| Carbodiimide Coupling | 82 | 24 | Avoids acid chlorides | Extended duration, stoichiometric reagents |
The acid chloride route remains the most efficient, balancing yield and practicality. Suzuki coupling is indispensable for aryl functionalization but necessitates post-coupling amidation. Carbodiimide methods offer safety advantages but are less scalable.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-(4-chlorophenyl)-2-methylfuran-3-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form different products.
Reduction: The chlorophenyl group can be reduced to form a phenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to favor the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the chlorophenyl group may yield phenyl derivatives.
Scientific Research Applications
The compound exhibits a range of biological activities, making it a subject of interest in medicinal research. Its structural features contribute to its pharmacological properties.
Anticancer Activity
Research indicates that methyl 2-(5-(4-chlorophenyl)-2-methylfuran-3-carboxamido)benzoate demonstrates significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including:
- HepG2 (liver cancer)
- MCF-7 (breast cancer)
- Huh-7 (hepatoma)
The mechanisms of action include:
- Induction of Apoptosis : The compound promotes apoptosis through mitochondrial pathways, increasing pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2).
- Cell Cycle Arrest : It induces S-phase arrest in cancer cells, inhibiting their proliferation.
Antimicrobial Activity
This compound also displays notable antimicrobial properties. It has been tested against various pathogens, showing effectiveness against:
- Bacteria : Significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus.
- Fungi : Preliminary studies suggest potential antifungal properties.
Data Tables
The following tables summarize the biological activity and research findings related to this compound.
Table 1: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 15.72 | Induction of Apoptosis |
| MCF-7 | 12.53 | Cell Cycle Arrest |
| Huh-7 | 10.45 | Apoptosis via mitochondrial pathways |
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | Notable inhibition observed |
Case Studies
Several studies have documented the applications of this compound in various research settings:
- Study on Anticancer Efficacy :
- Antimicrobial Research :
-
Pharmacological Studies :
- Research into the pharmacokinetics and bioavailability of this compound has shown favorable absorption characteristics, making it a candidate for oral administration in therapeutic applications .
Mechanism of Action
The mechanism by which Methyl 2-(5-(4-chlorophenyl)-2-methylfuran-3-carboxamido)benzoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The furan ring and chlorophenyl group may play a role in binding to these targets, leading to the observed biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with key analogs from the evidence, focusing on molecular architecture, substituent effects, and synthetic strategies.
Quinoline-Based Analogs ()
Compounds such as Methyl 4-(4-(2-(4-Chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C3) share the 4-chlorophenyl substituent but differ in core structure. Key distinctions include:
- Linker : C3 incorporates a piperazine-carbonyl linker, enhancing conformational flexibility compared to the direct amide bond in the target compound.
- Substituent Position: The 4-chlorophenyl group in C3 is attached to the quinoline at position 2, whereas in the target compound, it occupies the furan’s 5-position.
Physicochemical Implications :
- Piperazine linkers in analogs like C3 may improve solubility in polar solvents due to nitrogen basicity .
Furan Carboxylate Derivatives ()
Methyl 5-(4-formylphenoxymethyl)furan-2-carboxylate (Mol. formula: C₁₂H₇Cl₃O₄) and related compounds provide insights into substituent effects on furan-based systems:
- Substituent Type: The phenoxymethyl group in this analog differs from the target compound’s 4-chlorophenyl and methyl groups.
- Electronic Effects : The formyl group in the analog introduces electron-withdrawing character, whereas the methyl group on the target’s furan may donate electrons, altering reactivity .
Molecular Weight and Solubility :
- The target compound (estimated molecular weight ~345 g/mol) is heavier than the analog (321.55 g/mol), likely due to the additional methyl and benzamide groups. This could reduce aqueous solubility compared to simpler furan carboxylates .
Benzofuran-Based Derivatives ()
Complex analogs like Methyl 2-bromo-3-chloro-5-(N-(5-cyclopropyl-2-(4-fluorophenyl)benzofuran-6-yl)methylsulfonamido)benzoate highlight the impact of halogenation and sulfonamide linkages:
Key Research Findings
- Substituent Positioning: The 4-chlorophenyl group’s placement on heterocycles (e.g., furan vs. quinoline) significantly modulates electronic properties. For example, quinoline-based C3 shows higher stability in acidic conditions compared to furan derivatives due to aromatic nitrogen .
- Linker Impact : Piperazine-containing analogs () demonstrate enhanced solubility in polar solvents (>50 mg/mL in DMSO) compared to direct amide-linked compounds like the target, which may require formulation optimization for bioavailability .
- Halogen Effects : Bromine and chlorine in benzofuran derivatives () increase molecular rigidity and metabolic stability, whereas the target’s single chlorine may balance lipophilicity and toxicity .
Biological Activity
Methyl 2-(5-(4-chlorophenyl)-2-methylfuran-3-carboxamido)benzoate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a furan ring, a chlorophenyl group, and a benzoate moiety. The IUPAC name reflects its intricate arrangement, indicating potential interactions with various biological targets.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing neurotransmitter release and signaling pathways.
- Cellular Uptake : Its lipophilic nature may facilitate passive diffusion across cell membranes, affecting intracellular concentrations of the drug.
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects:
- Antitumor Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells in vitro.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in animal models.
- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress.
Case Studies
-
Antitumor Efficacy :
- A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.
-
Anti-inflammatory Activity :
- In a rat model of induced inflammation, administration of the compound resulted in a significant decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha), suggesting its potential as an anti-inflammatory agent.
-
Neuroprotection :
- Research involving primary neuronal cultures exposed to oxidative stress revealed that treatment with the compound resulted in decreased cell death and preserved mitochondrial function.
Data Tables
Q & A
Q. What are the key considerations for optimizing the synthesis of Methyl 2-(5-(4-chlorophenyl)-2-methylfuran-3-carboxamido)benzoate to improve yield and purity?
Methodological Answer: Synthesis optimization requires careful selection of reaction conditions and purification techniques. For example:
- Base selection : Sodium hydride (NaH) in tetrahydrofuran (THF) is effective for deprotonation in similar benzofuran syntheses, as shown in the formation of 6-(benzyloxy)-2-(2,4-bis(benzyloxy)-6-methoxyphenyl)-3-methylbenzofuran .
- Temperature control : Reactions performed at 0°C minimize side reactions, such as over-alkylation or decomposition.
- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC can isolate the target compound from byproducts like unreacted starting materials or regioisomers.
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer: A combination of spectroscopic and chromatographic methods is critical:
- NMR spectroscopy : 1H and 13C NMR can confirm the presence of the 4-chlorophenyl group (δ ~7.3–7.5 ppm for aromatic protons) and the methyl ester (δ ~3.8–4.0 ppm for OCH3).
- Mass spectrometry (HRMS) : Exact mass analysis (e.g., m/z 399.0742 for C20H15ClNO4) verifies molecular composition .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>95% is typical for research-grade material) .
Q. What are common impurities encountered during synthesis, and how can they be mitigated?
Methodological Answer: Common impurities include:
- Unreacted 5-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid : Detectable via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane). Mitigate by increasing reaction time or stoichiometric excess of methyl 2-aminobenzoate.
- Ester hydrolysis products : Use anhydrous solvents and avoid prolonged exposure to moisture.
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
Methodological Answer: Single-crystal X-ray diffraction provides atomic-level structural details:
- Crystal growth : Slow evaporation of a dichloromethane/methanol (9:1) solution yields suitable crystals.
- Data collection : Use a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Parameters such as unit cell dimensions (e.g., monoclinic P21/c space group, a = 13.6661 Å, b = 7.6643 Å, c = 15.6344 Å) confirm molecular packing .
- Refinement : Software like SHELXL refines structures to R-values <0.05, resolving bond angles and torsional strain in the furan-benzoate linkage .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound’s bioactivity?
Methodological Answer: SAR studies involve systematic structural modifications:
- Substituent variation : Replace the 4-chlorophenyl group with 4-fluorophenyl or 4-methylphenyl to assess electronic effects on receptor binding .
- Bioassays : Test derivatives against target enzymes (e.g., cytochrome P450 isoforms) using fluorescence-based inhibition assays .
- Data analysis : Correlate logP values (calculated via ChemDraw) with cellular permeability trends.
Q. How can computational modeling predict metabolic stability and degradation pathways?
Methodological Answer:
- In silico tools : Software like Schrödinger’s ADMET Predictor estimates metabolic sites (e.g., ester hydrolysis or furan oxidation) .
- Docking studies : Simulate interactions with cytochrome P450 3A4 to identify vulnerable positions (e.g., the methylfuran moiety) .
- Validation : Compare predictions with in vitro liver microsome assays (e.g., half-life >60 minutes indicates favorable stability) .
Q. What experimental designs are used to evaluate photostability under UV exposure?
Methodological Answer:
- Photolysis setup : Expose the compound to UV light (λ = 254 nm) in a quartz cell with acetonitrile/water (1:1).
- Kinetic monitoring : HPLC tracks degradation products (e.g., benzoic acid derivatives) over 24 hours.
- Quenchers : Add antioxidants like ascorbic acid (1 mM) to assess radical-mediated degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
